molecular formula C19H34N2 B12501320 2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine

2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine

Cat. No.: B12501320
M. Wt: 290.5 g/mol
InChI Key: XNKNRVLDHOFSNJ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine is a complex organic compound known for its unique structural properties. This compound belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The presence of multiple methyl groups and a tricyclic decane structure makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidants: Oxone for oxidation reactions.

    Iodine: Used as an oxidant in the formation of sulfenamide compounds.

    Allylic Chlorides: For allylic amination reactions.

Major Products

    Hydroxylamines: Formed through oxidation.

    Allylated Tertiary Amines: Resulting from allylic amination.

    Sulfenamide Compounds: Produced by reacting with heterocyclic thiols.

Scientific Research Applications

2,2,6,6-Tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine involves its role as a hindered base. It can deprotonate various substrates, facilitating the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine is unique due to its tricyclic decane structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring a highly hindered base.

Properties

Molecular Formula

C19H34N2

Molecular Weight

290.5 g/mol

IUPAC Name

N-(2-adamantyl)-2,2,6,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C19H34N2/c1-18(2)10-16(11-19(3,4)21-18)20-17-14-6-12-5-13(8-14)9-15(17)7-12/h12-17,20-21H,5-11H2,1-4H3

InChI Key

XNKNRVLDHOFSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2C3CC4CC(C3)CC2C4)C

Origin of Product

United States

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